molecular formula C15H18O4 B15161551 Dimethyl (3-phenylbut-2-en-1-yl)propanedioate CAS No. 654640-19-4

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate

Cat. No.: B15161551
CAS No.: 654640-19-4
M. Wt: 262.30 g/mol
InChI Key: JYBCIYXHEMJWCY-UHFFFAOYSA-N
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Description

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is an organic compound with the molecular formula C15H18O4 It is a derivative of propanedioic acid and features a phenyl group attached to a butenyl chain, which is further esterified with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with a suitable phenylbutenyl halide under basic conditions. One common method is as follows:

    Starting Materials: Dimethyl malonate and (E)-1-bromo-3-phenylbut-2-ene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the dimethyl malonate, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbon of the (E)-1-bromo-3-phenylbut-2-ene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (3-phenylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3-phenylprop-2-enyl)propanedioate
  • Dimethyl (1-phenylbut-2-enyl)propanedioate
  • Dimethyl (3-pyridin-2-ylprop-2-enyl)propanedioate

Uniqueness

Dimethyl (3-phenylbut-2-en-1-yl)propanedioate is unique due to its specific structural features, such as the phenyl group attached to the butenyl chain and the esterified propanedioic acid. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

654640-19-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

dimethyl 2-(3-phenylbut-2-enyl)propanedioate

InChI

InChI=1S/C15H18O4/c1-11(12-7-5-4-6-8-12)9-10-13(14(16)18-2)15(17)19-3/h4-9,13H,10H2,1-3H3

InChI Key

JYBCIYXHEMJWCY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)OC)C(=O)OC)C1=CC=CC=C1

Origin of Product

United States

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